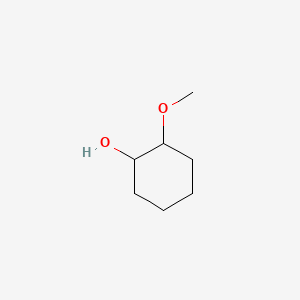![molecular formula C5H13ClN2O2S B6278806 N-[(1-aminocyclopropyl)methyl]methanesulfonamide hydrochloride CAS No. 2688115-27-5](/img/no-structure.png)
N-[(1-aminocyclopropyl)methyl]methanesulfonamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-aminocyclopropyl)methyl]methanesulfonamide hydrochloride is a chemical compound with a unique structure that includes a cyclopropyl group, an amine group, and a methanesulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-aminocyclopropyl)methyl]methanesulfonamide hydrochloride typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives. Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
N-[(1-aminocyclopropyl)methyl]methanesulfonamide hydrochloride can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired product is formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce an amine derivative.
科学的研究の応用
N-[(1-aminocyclopropyl)methyl]methanesulfonamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-[(1-aminocyclopropyl)methyl]methanesulfonamide hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group provides conformational rigidity, which can enhance binding affinity and specificity. The amine group can participate in hydrogen bonding, while the methanesulfonamide group can interact with various functional groups in the target molecule.
類似化合物との比較
Similar Compounds
- N-[(1-aminocyclopropyl)methyl]methanesulfonamide
- N-[(1-aminocyclopropyl)methyl]methanesulfonamide sulfate
- N-[(1-aminocyclopropyl)methyl]methanesulfonamide phosphate
Uniqueness
N-[(1-aminocyclopropyl)methyl]methanesulfonamide hydrochloride is unique due to its specific combination of functional groups, which provides distinct chemical and biological properties. The presence of the hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[(1-aminocyclopropyl)methyl]methanesulfonamide hydrochloride involves the reaction of 1-aminocyclopropane-1-carboxylic acid with methanesulfonyl chloride, followed by reduction with sodium borohydride and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "1-aminocyclopropane-1-carboxylic acid", "Methanesulfonyl chloride", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "1. 1-aminocyclopropane-1-carboxylic acid is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form N-[(1-aminocyclopropyl)methyl]methanesulfonamide.", "2. The resulting product is then reduced with sodium borohydride to form N-[(1-aminocyclopropyl)methyl]methanesulfonamide hydrochloride.", "3. The final step involves the addition of hydrochloric acid to the product to form the hydrochloride salt of N-[(1-aminocyclopropyl)methyl]methanesulfonamide." ] } | |
CAS番号 |
2688115-27-5 |
分子式 |
C5H13ClN2O2S |
分子量 |
200.7 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



